Cas no 2199902-06-0 (3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane)
![3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane structure](https://www.kuujia.com/scimg/cas/2199902-06-0x500.png)
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane Chemical and Physical Properties
Names and Identifiers
-
- 3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- 3-(6-methylpyrazin-2-yl)oxy-1-azabicyclo[2.2.2]octane
- 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
-
- Inchi: 1S/C12H17N3O/c1-9-6-13-7-12(14-9)16-11-8-15-4-2-10(11)3-5-15/h6-7,10-11H,2-5,8H2,1H3
- InChI Key: JSHNYPZVWNXPSB-UHFFFAOYSA-N
- SMILES: O(C1C=NC=C(C)N=1)C1CN2CCC1CC2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 1.1
- Topological Polar Surface Area: 38.2
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0589-20mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-100mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-15mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-30mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-20μmol |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-5mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-25mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-75mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-4mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-0589-10mg |
3-[(6-methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
2199902-06-0 | 10mg |
$79.0 | 2023-09-07 |
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane Related Literature
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Professional Introduction to Compound with CAS No. 2199902-06-0 and Product Name: 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
The compound identified by the CAS number 2199902-06-0 and the product name 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex bicyclic structure and functionalized pyrazine moiety, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry.
At the core of this compound's structure lies a bicyclo[2.2.2]octane backbone, which is a privileged scaffold in medicinal chemistry due to its rigid framework and ability to mimic natural bioactive scaffolds. The presence of an azabicyclo ring system enhances the compound's pharmacological profile by introducing a nitrogen atom, which can participate in hydrogen bonding interactions and influence binding affinity to biological targets.
The substituent (6-Methylpyrazin-2-yl)oxy introduces a pyrazine ring with a methyl group at the 6-position, further modulating the electronic properties of the molecule. Pyrazine derivatives are well-documented for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The oxygen atom in the ether linkage not only provides flexibility to the molecule but also allows for further derivatization, enabling the synthesis of analogs with tailored pharmacokinetic profiles.
Recent research has highlighted the importance of 3-hydroxypropyl-substituted azabicycloalkanes in developing novel therapeutics. Studies have demonstrated that such derivatives exhibit enhanced solubility and bioavailability, making them attractive candidates for oral administration. The incorporation of a hydroxyl group into the 3-position of 1-azabicyclo[2.2.2]octane has been shown to improve metabolic stability while maintaining potent biological activity.
The methylpyrazin-2-yl moiety in this compound is particularly noteworthy, as it has been implicated in enhancing binding interactions with specific protein targets. Pyrazine-based ligands are known to interact with enzymes and receptors through aromatic stacking and hydrogen bonding, making them valuable tools for structure-based drug design. The methyl group at the 6-position of the pyrazine ring further fine-tunes these interactions by altering electron distribution and steric hindrance.
In vitro studies have begun to elucidate the pharmacological properties of this compound, revealing promising activity against several disease-related targets. Initial assays suggest that 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane exhibits inhibitory effects on kinases and other enzymes involved in cancer progression. Additionally, its interaction with bacterial enzymes has been explored, indicating potential applications in combating antibiotic-resistant strains.
The synthesis of this compound represents a culmination of advances in organic chemistry methodologies, particularly in constructing complex cyclic systems under mild conditions. The use of transition metal-catalyzed reactions has enabled efficient formation of the azabicyclo core, while protecting group strategies have allowed for selective functionalization at multiple sites.
Future directions in research may focus on optimizing the pharmacokinetic properties of this molecule through structural modifications. For instance, exploring alternative ether linkages or introducing additional substituents could enhance its metabolic stability and reduce clearance rates. Furthermore, computational modeling techniques may be employed to predict binding affinities and optimize lead structures before experimental validation.
The development of novel scaffolds like 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane underscores the ongoing innovation in pharmaceutical chemistry. By leveraging structural diversity and understanding molecular interactions at a mechanistic level, researchers continue to uncover new opportunities for therapeutic intervention across various disease states.
2199902-06-0 (3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane) Related Products
- 1602827-70-2(2,2-Dichloro-1-(3-methoxyphenyl)ethanol)
- 956202-33-8(1-4-(morpholin-4-yl)phenyl-3-(2-phenylhydrazin-1-yl)pyrrolidine-2,5-dione)
- 95855-32-6(2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile)
- 2228531-69-7(4-(4-bromo-2,6-dimethoxyphenyl)butan-2-amine)
- 33830-09-0(N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide)
- 66937-93-7(ethyl 4-methylpiperidine-2-carboxylate)
- 1890906-78-1(2-{1-3-chloro-5-(trifluoromethyl)phenylcyclopropyl}acetic acid)
- 1333-86-4(Carbon Black)
- 86695-06-9((R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol)
- 15805-10-4(1H-Benzotriazole,6,6'-methylenebis-)




